MAL3-101

Description

Properties

IUPAC Name |

benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(4-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66N4O10/c1-6-8-10-19-34-58(50(51(61)55-32-9-7-2)43-30-31-45(67-37-47(60)65-4)44(35-43)52(62)66-5)46(59)25-18-13-20-33-57-38(3)48(53(63)68-36-39-21-14-11-15-22-39)49(56-54(57)64)42-28-26-41(27-29-42)40-23-16-12-17-24-40/h11-12,14-17,21-24,26-31,35,49-50H,6-10,13,18-20,25,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDECUSDQMXVUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MAL3-101: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAL3-101 is a small molecule, allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in a variety of cancers and integral to maintaining protein homeostasis (proteostasis). By disrupting the ATPase activity of Hsp70, this compound triggers a cascade of cellular events culminating in apoptotic cell death in malignant cells. This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Hsp70 and Induction of Proteotoxic Stress

This compound functions as an allosteric modulator of Hsp70.[1][2] It specifically inhibits the ATPase activity of Hsp70 that is stimulated by its co-chaperone, Hsp40 (also known as J-domain proteins).[1][2][3] This inhibition occurs through this compound binding to a region at the interface of Hsp70 and Hsp40.[1] The Hsp70 chaperone cycle is critical for the proper folding, refolding, and degradation of a multitude of cellular proteins, many of which are essential for cancer cell survival and proliferation.

By disrupting the Hsp70-Hsp40 interaction and inhibiting ATP hydrolysis, this compound effectively cripples the cell's protein folding machinery. This leads to the accumulation of unfolded and misfolded proteins, a condition known as proteotoxic stress.[4] This accumulation of aberrant proteins triggers a cellular stress response pathway known as the Unfolded Protein Response (UPR).[4]

Signaling Pathways Activated by this compound

The induction of proteotoxic stress by this compound activates specific arms of the UPR, which ultimately determine the fate of the cancer cell. The primary pathway leading to apoptosis involves the PERK signaling cascade.

The PERK-eIF2α-ATF4-CHOP Apoptotic Pathway

In response to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), the ER-resident transmembrane protein kinase, PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase), becomes activated through autophosphorylation.[5][6] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[5][6] This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER.

However, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[4][5][6] ATF4 is a key transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, crucially, apoptosis.[4][5][6] A primary pro-apoptotic target of ATF4 is the transcription factor C/EBP homologous protein (CHOP), also known as DDIT3.[4][5][7] CHOP, in turn, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.[5] This signaling cascade has been observed in rhabdomyosarcoma and some breast cancer cells treated with this compound.[4]

Mechanisms of Resistance

Cancer cells can develop resistance to this compound through the activation of survival pathways.

A significant mechanism of resistance is the induction of autophagy.[4] Autophagy is a cellular process involving the degradation of cellular components through lysosomes, which can serve as a pro-survival mechanism under stress by providing recycled metabolites. In some cancer cells, the ATF4 that is upregulated by this compound can also promote the expression of autophagy-related genes (ATGs).[4] This autophagic response can counteract the cytotoxic effects of this compound by clearing the accumulated unfolded proteins and providing the cell with essential nutrients, thus promoting survival over apoptosis.[4][8] This suggests that combination therapies involving this compound and autophagy inhibitors could be a promising strategy to overcome resistance.[4][9]

References

- 1. The HSP70 modulator this compound inhibits Merkel cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. The HSP70 Modulator this compound Inhibits Merkel Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

MAL3-101: An In-Depth Technical Guide to a Novel HSP70 Allosteric Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 70 (HSP70) is a crucial molecular chaperone ubiquitously involved in protein homeostasis. Its overexpression in various cancers is linked to tumor survival, proliferation, and resistance to therapy, making it a compelling target for anticancer drug development. MAL3-101 has emerged as a potent allosteric inhibitor of HSP70. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data on its activity, and its effects on key cellular signaling pathways. This document is intended to serve as a core resource for researchers and drug development professionals investigating HSP70 inhibition as a therapeutic strategy.

Introduction to this compound

This compound is a small molecule, membrane-permeable dihydropyrimidine analog that functions as an allosteric inhibitor of Heat Shock Protein 70 (HSP70).[1][2] Unlike ATP-competitive inhibitors that target the nucleotide-binding domain (NBD) of HSP70, this compound exhibits a unique mechanism of action by binding to a site at the interface between HSP70 and its co-chaperone, Hsp40 (also known as DnaJ).[3][4] This interaction specifically disrupts the Hsp40-stimulated ATPase activity of HSP70, a critical step in the chaperone's functional cycle.[3][5] By inhibiting this co-chaperone interaction, this compound effectively compromises essential HSP70 cellular functions, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[6]

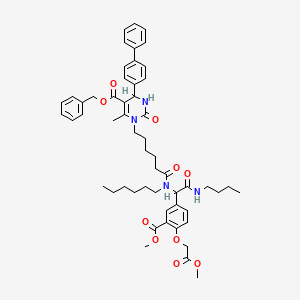

Chemical Structure:

-

Systematic Name: Benzyl 4-([1,1′-biphenyl]-4-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[3]

-

Molecular Formula: C₅₄H₆₆N₄O₁₀[3]

-

Molecular Weight: 931.14 g/mol [3]

-

CAS Number: 912361-26-3[3]

Mechanism of Action

The chaperone activity of HSP70 is tightly regulated by an ATP hydrolysis cycle. The binding of ATP to the NBD promotes the release of a substrate protein. The interaction with a J-domain-containing co-chaperone, such as Hsp40, stimulates the weak intrinsic ATPase activity of HSP70. ATP hydrolysis to ADP leads to a conformational change that locks the substrate into the substrate-binding domain (SBD) with high affinity.

This compound allosterically inhibits HSP70 by specifically blocking the ability of Hsp40 to stimulate HSP70's ATPase activity.[5] It is believed to bind within the interface between HSP70 and Hsp40, thereby preventing the productive interaction required for ATPase activation.[3][4] This disruption of the HSP70-Hsp40 chaperone machinery leads to an accumulation of unfolded or misfolded client proteins, triggering cellular stress and ultimately leading to apoptosis.[1]

Figure 1: Mechanism of this compound action on the HSP70 chaperone cycle.

Quantitative Data

In Vitro Antiproliferative Activity (IC50)

This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| NCI-H929 | Multiple Myeloma | 8.3 | 40 | |

| SK-BR-3 | Breast Cancer | 27 | Not Specified | [6][7] |

| WaGa | Merkel Cell Carcinoma | ~17 (Significant apoptosis) | 72 | [6] |

| MKL-1 | Merkel Cell Carcinoma | > 17 (Resistant) | 72 | [6] |

| UMUC3 | Bladder Cancer | Induces cell death at 10 µM | 24, 48, 72 | [2][5] |

| T24 | Bladder Cancer | Induces cell death at 10 µM | 24, 48, 72 | [2][5] |

| SW780 | Bladder Cancer | Induces cell death at 10 µM | 24, 18] | |

| J82 | Bladder Cancer | Induces cell death at 10 µM | 24, 48, 72 | [2][5] |

Inhibition of HSP70 ATPase Activity

While specific IC50 or Ki values for this compound's inhibition of HSP70 ATPase activity are not consistently reported across the literature, its mechanism is defined by the inhibition of the co-chaperone-stimulated ATPase activity.[8] This specificity is a key feature of this compound, distinguishing it from inhibitors that target the intrinsic ATPase activity of HSP70.

Binding Affinity (Kd)

A precise dissociation constant (Kd) for the binding of this compound to HSP70 has not been definitively reported in the reviewed literature. However, the antimyeloma effects of this compound were observed at concentrations similar to those of another Hsp70 modulator, 15-deoxyspergualin, which has a Kd for Hsp70 of approximately 5 µM. This suggests that this compound likely has a binding affinity in a similar micromolar range. Further biophysical studies, such as Surface Plasmon Resonance (SPR), are required to determine the precise binding kinetics and affinity of this compound for HSP70.

Impact on Cellular Signaling Pathways

Inhibition of HSP70 by this compound has significant downstream consequences on several critical signaling pathways involved in cancer cell survival and proliferation.

Unfolded Protein Response (UPR)

A primary consequence of HSP70 inhibition is the accumulation of unfolded proteins, which induces endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[1] Specifically, treatment with this compound has been shown to activate the PERK (PKR-like endoplasmic reticulum kinase) branch of the UPR.[1] This leads to the phosphorylation of eIF2α, which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), ultimately leading to cell death.[1][9]

Figure 2: this compound-induced Unfolded Protein Response pathway.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. HSP70 is known to interact with and stabilize key components of this pathway, including AKT, thereby promoting its pro-survival functions.[10] Inhibition of HSP70 can therefore lead to the destabilization and degradation of its client proteins within this pathway. While direct western blot evidence for this compound's effect on the phosphorylation of AKT and mTOR is not prominently available in the reviewed literature, the functional outcome of HSP70 inhibition strongly suggests a downregulation of this pathway's activity.

Figure 3: Postulated effect of this compound on the PI3K/AKT/mTOR pathway.

RAF/MEK/ERK (MAPK) Pathway

The RAF/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival. HSP70 has been implicated in the regulation of this pathway, in part through its interaction with co-chaperones like Bag1 that can modulate RAF-1 activity.[11] By disrupting the normal chaperone environment, HSP70 inhibitors can indirectly affect the stability and function of components within the MAPK cascade. As with the PI3K/AKT/mTOR pathway, direct experimental evidence detailing the specific effects of this compound on ERK phosphorylation is limited. However, given the pro-apoptotic effects of this compound, it is plausible that it leads to a downregulation of this pro-survival pathway.

Figure 4: Postulated effect of this compound on the RAF/MEK/ERK pathway.

Experimental Protocols

HSP70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by HSP70, which is stimulated by the co-chaperone Hsp40. The effect of this compound on this stimulated activity can be quantified.

Figure 5: Workflow for HSP70 ATPase activity assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 2x HSP70/Hsp40 enzyme mix in HSP70 Assay Buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂, pH 7.4).

-

Prepare a 2x ATP solution in HSP70 Assay Buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in HSP70 Assay Buffer to create 4x compound solutions.

-

-

Assay Procedure:

-

Add 5 µL of the 4x this compound solution or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add 10 µL of the 2x HSP70/Hsp40 enzyme mix to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 5 µL of the 2x ATP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures luminescence.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.

Figure 6: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

-

Ligand Immobilization:

-

Immobilize purified HSP70 onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Analyte Injection:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

-

Data Collection:

-

Monitor the change in the refractive index at the sensor surface in real-time to generate a sensorgram. This includes an association phase (during injection) and a dissociation phase (during buffer flow).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time, then lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-AKT, anti-phospho-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein phosphorylation.

-

Conclusion

This compound represents a promising class of HSP70 inhibitors with a distinct allosteric mechanism of action. By disrupting the crucial interaction between HSP70 and its co-chaperone Hsp40, this compound effectively inhibits the chaperone's ATPase activity, leading to the accumulation of unfolded proteins and subsequent activation of the pro-apoptotic Unfolded Protein Response. Its demonstrated efficacy in various cancer cell models highlights its potential as a therapeutic agent. Further investigation into its precise binding kinetics, its detailed impact on key survival signaling pathways such as PI3K/AKT/mTOR and RAF/MEK/ERK, and its in vivo efficacy and safety profile will be crucial for its continued development as a novel anticancer therapeutic. This technical guide provides a foundational understanding of this compound to aid researchers in these future endeavors.

References

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of a Small Molecule at a Protein–Protein Interface Regulates the Chaperone Activity of Hsp70–Hsp40 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 6. This compound | Hsc70 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 8. researchgate.net [researchgate.net]

- 9. Activation of PERK-ATF4-CHOP pathway as a novel therapeutic approach for efficient elimination of HTLV-1–infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]

- 11. Bag1-Hsp70 mediates a physiological stress signalling pathway that regulates Raf-1/ERK and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of MAL3-101: A Potent Allosteric Inhibitor of Hsp70

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MAL3-101 is a novel small molecule that has emerged as a potent and specific allosteric inhibitor of the 70-kilodalton heat shock protein (Hsp70) family of molecular chaperones. By disrupting the crucial interaction between Hsp70 and its co-chaperone Hsp40 (J-domain proteins), this compound effectively inhibits the ATPase activity of Hsp70, a process fundamental to its chaperone function. This inhibition leads to the accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, tailored for professionals in the field of drug discovery and development.

Introduction

The 70-kilodalton heat shock proteins (Hsp70s) are a highly conserved family of molecular chaperones that play a critical role in maintaining protein homeostasis, or proteostasis. They are involved in a myriad of cellular processes, including nascent protein folding, protein translocation across membranes, and the prevention of protein aggregation. In cancer cells, Hsp70s are often overexpressed and are integral to the survival and proliferation of malignant cells by stabilizing oncoproteins and inhibiting apoptotic pathways. This dependency makes Hsp70 an attractive target for cancer therapy.

This compound, a dihydropyrimidine analog, was identified through efforts to develop non-ATP-site inhibitors of Hsp70.[1][2] Its unique allosteric mechanism of action offers a high degree of selectivity and avoids the challenges associated with targeting the highly conserved ATP-binding pocket of Hsp70.

Mechanism of Action

This compound exerts its inhibitory effect by binding to a region on Hsp70 that is critical for its interaction with the J-domain of Hsp40 co-chaperones.[1][3] This interaction is essential for stimulating the ATPase activity of Hsp70. By blocking this interaction, this compound prevents the hydrolysis of ATP, locking Hsp70 in a state that is unable to effectively process and refold client proteins.

The disruption of Hsp70 function leads to an accumulation of unfolded and misfolded proteins within the endoplasmic reticulum (ER), triggering a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that initially aims to restore proteostasis but can trigger apoptosis if the stress is prolonged or severe. In many cancer cells, treatment with this compound leads to the activation of the apoptotic arm of the UPR, resulting in programmed cell death.[4]

In Vitro Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated in a variety of cancer cell lines.

Cell Viability Data

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cancer cell lines, highlighting its potent anti-cancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| NCI-H929 | Multiple Myeloma | 8.3 | MTS Assay (40h) | [5] |

| WaGa | Merkel Cell Carcinoma | ~10-15 | Trypan Blue | [4] |

| MKL-1 | Merkel Cell Carcinoma | >30 | Trypan Blue | [4] |

Induction of Apoptosis

Treatment with this compound leads to a significant increase in apoptosis in sensitive cancer cell lines.

| Cell Line | Treatment | Apoptotic Cells (%) | Assay | Reference |

| NCI-H929 | 10 µM this compound for 40h | Significant increase | Annexin V/PI Flow Cytometry | [5] |

| WaGa | 17 µM this compound for 20h | Significant increase | Annexin V/7AAD Flow Cytometry | [4] |

In Vivo Efficacy

The anti-tumor activity of this compound has been validated in preclinical xenograft models of human cancers.

Merkel Cell Carcinoma Xenograft Model

In a xenograft model using WaGa Merkel cell carcinoma cells, systemic administration of this compound resulted in a significant reduction in tumor growth.

| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |

| NOD/SCID Mice | WaGa | 40 mg/kg, intraperitoneal, every other day for 10 doses | Significantly reduced tumor growth | [4][6] |

Multiple Myeloma Xenograft Model

This compound has also demonstrated in vivo efficacy in a xenograft model of multiple myeloma.[7][8]

| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |

| Plasmacytoma Mouse Model | NCI-H929 | Details not specified in provided abstracts | Inhibition of tumor cell growth | [7] |

Experimental Protocols

Cell Viability Assay (MTS)

This protocol is adapted from studies on multiple myeloma cell lines.[5]

-

Cell Seeding: Seed 1 x 10^5 cells per well in a 96-well plate.

-

Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 40 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Flow Cytometry)

This protocol is based on the analysis of apoptosis in multiple myeloma and Merkel cell carcinoma cell lines.[4][5]

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

In Vivo Xenograft Model (Merkel Cell Carcinoma)

This protocol is based on the study of this compound in a Merkel cell carcinoma xenograft model.[4][6]

-

Cell Preparation: Resuspend 5 x 10^6 WaGa cells in a 1:2 mixture with MatriGel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of NOD/SCID mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (approximately 100 mm³).

-

Treatment: Administer this compound at a dose of 40 mg/kg via intraperitoneal injection every other day for a total of 10 doses.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for cleaved caspase-3).

Synthesis of this compound

This compound is a dihydropyrimidine derivative. Its synthesis typically involves a multi-step process. The core dihydropyrimidinone scaffold is often constructed via the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. This core is then further functionalized to yield the final this compound molecule.[1][2] A general synthetic scheme involves the synthesis of Biginelli dihydropyrimidinones followed by an Ugi condensation.[1]

Conclusion and Future Directions

This compound represents a promising class of anti-cancer agents that target the Hsp70 chaperone machinery through a novel allosteric mechanism. Its demonstrated efficacy in preclinical models of various cancers, including multiple myeloma and Merkel cell carcinoma, provides a strong rationale for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its potential in combination therapies with other anti-cancer agents, and identifying predictive biomarkers to select patients most likely to respond to treatment. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this exciting therapeutic candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 4. The HSP70 Modulator this compound Inhibits Merkel Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimyeloma Effects of the Heat Shock Protein 70 Molecular Chaperone Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The HSP70 Modulator this compound Inhibits Merkel Cell Carcinoma | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of MAL3-101 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAL3-101, a novel allosteric inhibitor of Heat Shock Protein 70 (Hsp70), has emerged as a promising agent for inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth analysis of the core mechanisms by which this compound elicits its pro-apoptotic effects. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating Hsp70 inhibition as a therapeutic strategy in oncology.

Introduction

Heat Shock Protein 70 (Hsp70) is a molecular chaperone that plays a critical role in cellular proteostasis. In cancer cells, Hsp70 is often overexpressed and contributes to tumor cell survival and resistance to therapy by inhibiting apoptosis. This compound is a small molecule that allosterically inhibits the ATPase activity of Hsp70, thereby disrupting its function. This inhibition leads to the accumulation of misfolded proteins, triggering a cellular stress response that can ultimately lead to programmed cell death, or apoptosis. This guide explores the multifaceted role of this compound in this process.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic activity of this compound has been quantified in several cancer cell lines. The following tables summarize key findings from published studies, providing a comparative overview of its efficacy.

Table 1: Cytotoxicity of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) | % Viability at 10 µM | Reference |

| NCI-H929 | 40 | 8.3 | Lower than other MM lines | [1] |

| U266 | 40 | >10 | Higher than NCI-H929 | [1] |

| RPMI-8226 | 40 | >10 | Higher than NCI-H929 | [1] |

Data extracted from dose-response curves and cytotoxicity assays.[1]

Table 2: Induction of Apoptosis in Merkel Cell Carcinoma (MCC) Cell Lines by this compound (17 µM, 20 hours)

| Cell Line | Apoptotic Response | Key Findings | Reference |

| WaGa | Strong | Significant increase in the sub-G1 population. Increased early and late apoptotic cells (Annexin-V/7AAD staining). | [2][3] |

| MKL-1 | Weak | No significant induction of a sub-G1 population. | [2][3] |

Qualitative and semi-quantitative data based on DNA staining and Annexin-V assays.[2][3]

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis primarily through the activation of the Unfolded Protein Response (UPR). Inhibition of Hsp70 leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering ER stress. This activates the PERK (PKR-like endoplasmic reticulum kinase) branch of the UPR, which in turn phosphorylates eIF2α (eukaryotic initiation factor 2 alpha). This phosphorylation leads to the preferential translation of ATF4 (activating transcription factor 4), a key transcription factor that upregulates the expression of pro-apoptotic proteins, most notably CHOP (C/EBP homologous protein). CHOP then mediates the downstream apoptotic cascade.

Caption: this compound inhibits Hsp70, leading to ER stress and apoptosis via the PERK-CHOP pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pro-apoptotic activity. The following are representative protocols based on published studies.

Cell Viability Assay (MTS Assay)

This protocol is adapted from the methodology used to assess the cytotoxic effects of this compound on multiple myeloma cell lines.[1]

Objective: To determine the dose- and time-dependent effects of this compound on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., NCI-H929, U266, RPMI-8226)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Incubate for 24 hours to allow cells to adhere and stabilize.

-

Treat cells with various concentrations of this compound (e.g., 0-20 µM). Include a vehicle control (DMSO).

-

Incubate for desired time points (e.g., 24, 40, 48, 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of viable cells relative to the vehicle control.

Caption: A streamlined workflow for assessing cell viability after this compound treatment using an MTS assay.

Apoptosis Detection by Annexin V/7-AAD Staining

This protocol is based on the methods used to demonstrate apoptosis in Merkel Cell Carcinoma cell lines treated with this compound.[3]

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell lines (e.g., WaGa, MKL-1)

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the desired concentration of this compound (e.g., 17 µM) for a specified time (e.g., 20 hours). Include an untreated control.

-

Harvest cells, including any floating cells, and wash with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and 7-AAD to the cell suspension according to the kit manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Gate the cell populations to distinguish between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.

Caption: A step-by-step workflow for the detection of apoptosis using Annexin V and 7-AAD staining.

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in a variety of cancer cell types through the inhibition of Hsp70 and subsequent activation of the unfolded protein response. The data and protocols presented in this guide provide a solid foundation for further research into the anti-cancer properties of this compound and other Hsp70 inhibitors. Future studies should focus on elucidating the full spectrum of its molecular targets and its potential for combination therapies to enhance its pro-apoptotic efficacy.

References

- 1. Antimyeloma Effects of the Heat Shock Protein 70 Molecular Chaperone Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HSP70 Modulator this compound Inhibits Merkel Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HSP70 Modulator this compound Inhibits Merkel Cell Carcinoma | PLOS One [journals.plos.org]

The Impact of MAL3-101 on the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAL3-101 is a potent allosteric inhibitor of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular proteostasis. By interfering with the ATPase activity of HSP70, this compound disrupts the normal protein folding and degradation machinery, leading to an accumulation of unfolded proteins. This proteotoxic stress triggers the Unfolded Protein Response (UPR), a complex signaling network that aims to restore homeostasis but can ultimately lead to apoptosis if the stress is unresolved. This technical guide provides an in-depth analysis of the effects of this compound on the UPR, with a focus on its differential impact on various cancer cell types, quantitative data from published studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction to this compound and the Unfolded Protein Response

This compound is a small molecule that inhibits the ATPase activity of HSP70 by blocking its interaction with the Hsp40 co-chaperone.[1] This disruption of the HSP70 chaperone cycle leads to the accumulation of misfolded proteins, a condition known as endoplasmic reticulum (ER) stress. The cell responds to ER stress by activating the UPR, a tripartite signaling pathway originating from the ER membrane. The three main branches of the UPR are mediated by the sensor proteins:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis and the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease (RNase) activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain. This fragment then migrates to the nucleus to act as a transcription factor, upregulating genes encoding ER chaperones and components of the ERAD machinery.

The cellular outcome of UPR activation depends on the nature and duration of the stress. While initially pro-survival, sustained UPR activation, particularly through the PERK-CHOP axis, can trigger apoptosis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines. It is important to note that the induction of the UPR by this compound appears to be cell-type specific.

Table 1: Cytotoxicity of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (µM) at 40h | Reference |

| NCI-H929 | 8.3 | [2] |

| U266 | >10 | [2] |

| RPMI-8226 | >10 | [2] |

Data from Braunstein et al., 2011.[2]

Table 2: Induction of Apoptosis by this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | Treatment | Fold Change in Apoptosis vs. Control | Reference |

| NCI-H929 | 10 µM this compound for 40h | ~2.5 | [2] |

| U266 | 10 µM this compound for 40h | ~1.8 | [2] |

| RPMI-8226 | 10 µM this compound for 40h | ~1.5 | [2] |

Data from Braunstein et al., 2011.[2]

Note: While this compound induces apoptosis in MM cells, one study suggests that it does not induce the UPR in NCI-H929 cells when used as a single agent.[3] This contrasts with observations in other cancer types.

Table 3: Qualitative Effects of this compound on the PERK Pathway in Rhabdomyosarcoma (RMS)

| Cell Line | Treatment | Effect on PERK | Reference |

| RMS13 | 10 µM this compound | Increased phosphorylation (upward shift in Western blot) | [4] |

Data from Kwong et al., 2025.[4] In rhabdomyosarcoma cells, this compound has been shown to activate the PERK-eIF2α-CHOP arm of the UPR, leading to apoptosis.[1][4]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways of the UPR and the known points of intervention by this compound.

Caption: Overview of the Unfolded Protein Response and this compound's point of action.

Caption: The PERK branch of the UPR activated by this compound-induced proteotoxic stress.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effect of this compound on the UPR. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (IC50) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment (MTS Assay):

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of viable cells.

-

Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

-

Western Blotting for UPR Markers

-

Cell Lysis:

-

Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against UPR markers (e.g., anti-p-PERK, anti-PERK, anti-ATF4, anti-CHOP, anti-p-IRE1, anti-IRE1, anti-XBP1s, anti-ATF6) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound as desired. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Annexin V positive, PI negative cells are in early apoptosis.

-

Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Discussion and Future Directions

The available evidence indicates that this compound can be a potent inducer of the UPR, primarily through the PERK-eIF2α-CHOP signaling axis, leading to apoptosis in certain cancer types like rhabdomyosarcoma.[1][4] However, the response to this compound is context-dependent, as demonstrated by the lack of UPR induction in multiple myeloma cells in one study.[3] This discrepancy may be due to differences in the basal level of ER stress, the protein folding capacity, or the activation of compensatory pathways in different cancer cells.

The effects of this compound on the IRE1 and ATF6 branches of the UPR are not yet well-characterized. Future research should aim to provide a more comprehensive understanding of how this compound modulates all three UPR pathways. Quantitative analysis of the expression and post-translational modifications of key UPR proteins following this compound treatment would be highly valuable. Furthermore, investigating the potential synergistic effects of this compound with other UPR-modulating agents or conventional chemotherapeutics could open new avenues for cancer therapy.

Conclusion

This compound, an allosteric inhibitor of HSP70, represents a promising therapeutic agent that can exploit the reliance of cancer cells on protein homeostasis machinery. Its ability to induce the UPR and subsequent apoptosis in a cell-type-specific manner highlights the importance of understanding the intricate cellular responses to proteotoxic stress. This technical guide provides a foundational understanding of the effects of this compound on the UPR, offering valuable data, protocols, and pathway visualizations for researchers in the field of cancer biology and drug development. Further investigation into the nuanced effects of this compound on the complete UPR network will be crucial for its clinical translation.

References

MAL3-101: A Technical Guide to its Interaction with Hsp40 and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAL3-101 is a novel small molecule inhibitor that targets the Heat shock protein 70 (Hsp70) chaperone system, a critical component of cellular proteostasis. Its mechanism of action involves the allosteric inhibition of Hsp70's ATPase activity by disrupting the crucial interaction with its co-chaperone, Hsp40. This interference with the Hsp70-Hsp40 axis leads to the accumulation of unfolded client proteins, triggering the Unfolded Protein Response (UPR) and ultimately inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, its interaction with Hsp40, and its effects on cellular signaling pathways. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key processes to support further research and drug development efforts in this area.

Introduction to the Hsp70-Hsp40 Chaperone System

The Hsp70 chaperone machinery plays a pivotal role in maintaining protein homeostasis by assisting in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and directing terminally damaged proteins for degradation.[1] This system's activity is intrinsically linked to the function of its co-chaperone, Hsp40 (also known as DnaJ).

Hsp40 acts as a "J-domain" protein that delivers substrate (unfolded) proteins to Hsp70.[2][3] Crucially, the J-domain of Hsp40 interacts with the ATPase domain of Hsp70, stimulating its inherently weak ATPase activity.[2][4] The hydrolysis of ATP to ADP locks Hsp70 in a high-affinity state for the substrate protein, facilitating its proper folding.[5][6] The dissociation of Hsp40 and the exchange of ADP for ATP then releases the folded substrate, completing the chaperone cycle. The coordinated action of the Hsp70-Hsp40 system is essential for cellular health, and its dysregulation is implicated in numerous diseases, including cancer.[7]

This compound: An Allosteric Inhibitor of Hsp70

This compound is a synthetic small molecule that has been identified as a potent, allosteric inhibitor of Hsp70.[8][9] Unlike ATP-competitive inhibitors, this compound does not bind to the nucleotide-binding pocket of Hsp70. Instead, it is believed to bind to a region at the interface of Hsp70 and Hsp40, thereby preventing their functional interaction.[9] This disruption specifically inhibits the Hsp40-stimulated ATPase activity of Hsp70, effectively stalling the chaperone cycle.[10][11]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the Hsp70-Hsp40 interaction. This leads to a cascade of cellular events:

-

Inhibition of Hsp70 ATPase Activity: By blocking the stimulatory effect of Hsp40, this compound prevents the efficient hydrolysis of ATP by Hsp70.[9][12]

-

Accumulation of Unfolded Proteins: The stalled chaperone cycle results in the failure to properly fold or refold client proteins, leading to their accumulation in an unfolded or misfolded state.[7]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the UPR.[8]

-

Apoptosis: If the ER stress induced by this compound is prolonged and cannot be resolved by the UPR, the cell initiates programmed cell death, or apoptosis.[3][7]

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily focusing on its cytotoxic and anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Value | Notes | Reference |

| NCI-H929 | Multiple Myeloma | IC50 | 8.3 µM | 40-hour exposure, assessed by MTS assay. | [10] |

| U266 | Multiple Myeloma | Cytotoxic | Graded effect | 10 µM exposure, assessed by MTS assay. | [13] |

| RPMI-8226 | Multiple Myeloma | Cytotoxic | Graded effect | 10 µM exposure, assessed by MTS assay. | [13] |

| SK-BR-3 | Breast Cancer | IC50 | 27 µM | - | [12] |

| SK-BR-3 | Breast Cancer | ED50 | 8 µM | Antiproliferative activity after 96 hours by MTS assay. | [8] |

| MCF7 | Breast Cancer | GI50 | 14.7 µM | Antiproliferative activity after 96 hours by MTS assay. | [8] |

| MCF7 | Breast Cancer | GI50 | 6 µM | Cytotoxicity assessed as cell growth inhibition after 48 hours. | [8] |

| HT-29 | Colon Cancer | GI50 | > 50 µM | Antiproliferative activity after 96 hours by MTS assay. | [8] |

| Merkel Cell Carcinoma (5 of 7 cell lines) | Neuroendocrine Skin Cancer | Apoptotic | Low micromolar conc. | Sensitivity correlated with HSC70 expression. | [14][15] |

Signaling Pathways Affected by this compound

The inhibition of the Hsp70-Hsp40 axis by this compound triggers distinct cellular signaling pathways, primarily the Unfolded Protein Response (UPR) and, in some cases, a subsequent autophagy response.

The Unfolded Protein Response (UPR) and Apoptosis

The accumulation of unfolded proteins due to this compound treatment activates the UPR, a tripartite signaling network initiated by three ER-resident transmembrane proteins: PERK, IRE1, and ATF6. The PERK pathway appears to be a dominant signaling axis in the cellular response to this compound.

Caption: this compound-induced UPR and apoptotic signaling pathway.

Autophagy as a Resistance Mechanism

In some cancer cells, prolonged treatment with this compound can induce autophagy, a cellular process of "self-eating" that can serve as a survival mechanism under stress. This adaptive response can lead to drug resistance.

Caption: Autophagy as a pro-survival response to this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with the Hsp70-Hsp40 system and its cellular effects.

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70 in the presence and absence of Hsp40 and this compound.

-

Principle: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, typically using a colorimetric method like the malachite green assay.

-

General Protocol:

-

Purified Hsp70 is incubated with or without purified Hsp40 in an appropriate assay buffer.

-

This compound at various concentrations (or a vehicle control) is added to the reaction mixture.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of free phosphate is measured using a malachite green reagent and a spectrophotometer.

-

The percentage of inhibition of ATPase activity is calculated relative to the control.

-

Caption: Workflow for Hsp70 ATPase activity assay.

Cell Viability and Proliferation Assays (MTS/MTT)

These assays are used to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

-

Principle: Tetrazolium salts (like MTS or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

-

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or a vehicle control.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

The MTS or MTT reagent is added to each well, and the plates are incubated for a further 1-4 hours.

-

The absorbance of the formazan product is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 or GI50 values are calculated.

-

Co-Immunoprecipitation

This technique is used to demonstrate the in-cell interaction between Hsp70 and Hsp40 and the disruptive effect of this compound.

-

Principle: An antibody specific to a target protein (e.g., Hsp70) is used to pull down the protein from a cell lysate. Any proteins that are bound to the target protein will also be pulled down and can be detected by Western blotting.

-

General Protocol:

-

Cells are treated with this compound or a vehicle control.

-

Cells are lysed to release proteins.

-

The cell lysate is incubated with an antibody against Hsp70, which is coupled to beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The protein complexes are eluted from the beads.

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with antibodies against both Hsp70 and Hsp40 to detect their presence in the immunoprecipitated complex.

-

Western Blotting for UPR Markers

This method is used to detect the upregulation of key proteins in the UPR pathway following this compound treatment.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Key Proteins to Analyze:

-

p-eIF2α: The phosphorylated (active) form of eukaryotic initiation factor 2 alpha, a key event in the PERK pathway.

-

ATF4: A transcription factor whose translation is increased upon eIF2α phosphorylation.

-

CHOP: A pro-apoptotic transcription factor induced by ATF4.

-

-

General Protocol:

-

Cells are treated with this compound for various time points.

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for p-eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

Conclusion and Future Directions

This compound represents a promising class of Hsp70 inhibitors with a distinct allosteric mechanism of action. By disrupting the essential interaction between Hsp70 and its co-chaperone Hsp40, this compound effectively induces proteotoxic stress and apoptosis in cancer cells. The quantitative data and understanding of the affected signaling pathways provide a solid foundation for its further development as a therapeutic agent.

Future research should focus on:

-

Determining the precise binding site and affinity (Kd) of this compound on Hsp70. This will aid in the rational design of more potent and specific second-generation inhibitors.

-

Investigating the therapeutic potential of combining this compound with autophagy inhibitors. This strategy could overcome the resistance mechanisms observed in some cancer cells.

-

Exploring the efficacy of this compound in a broader range of cancer types and in in vivo models. This will be crucial for translating the promising preclinical findings into clinical applications.

-

Further elucidating the full spectrum of signaling pathways modulated by this compound. A deeper understanding of its cellular effects will help in identifying potential biomarkers for patient stratification and predicting therapeutic outcomes.

This technical guide serves as a comprehensive resource for researchers and drug developers interested in the continued exploration of this compound and the broader field of Hsp70-Hsp40 targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 3. Signaling pathways involved in endoplasmic reticulum stress-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. binding constant kd: Topics by Science.gov [science.gov]

- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimyeloma Effects of the Heat Shock Protein 70 Molecular Chaperone Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding of a Small Molecule at a Protein–Protein Interface Regulates the Chaperone Activity of Hsp70–Hsp40 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Investigating the Cellular Targets of MAL3-101: A Technical Guide

Introduction

MAL3-101 is a novel, small-molecule, non-ATP-site inhibitor of the Heat Shock Protein 70 (Hsp70) molecular chaperone family.[1] As cancer cells often exhibit a heightened reliance on chaperone proteins to maintain proteostasis under conditions of stress and rapid proliferation, targeting Hsp70 presents a promising therapeutic strategy.[1][2] This technical guide provides an in-depth overview of the known cellular targets of this compound, its mechanism of action, downstream signaling effects, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals working in oncology and cellular biology.

Primary Cellular Target: Heat Shock Protein 70 (Hsp70)

The principal cellular target of this compound is the Hsp70 family of molecular chaperones, including the constitutively expressed Hsc70 (HSPA8) and the stress-inducible Hsp72 (HSPA1A/B).[1][3] Unlike many chaperone inhibitors that target the ATP-binding pocket, this compound functions as an allosteric modulator.[4]

Mechanism of Action: this compound specifically inhibits the ability of Hsp40/J-domain co-chaperones to stimulate the ATPase activity of Hsp70.[1][5][6] The J-domain of an Hsp40 co-chaperone binds to Hsp70 and triggers ATP hydrolysis, which stabilizes the interaction between Hsp70 and its substrate (client) proteins, facilitating proper folding. By preventing this co-chaperone-mediated stimulation, this compound compromises essential Hsp70 functions, leading to the accumulation of misfolded client proteins and subsequent cellular stress responses.[1][7]

References

- 1. Antimyeloma Effects of the Heat Shock Protein 70 Molecular Chaperone Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDB-101: Molecule of the Month: Hsp90 [pdb101.rcsb.org]

- 3. The HSP70 modulator this compound inhibits Merkel cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Binding of a Small Molecule at a Protein–Protein Interface Regulates the Chaperone Activity of Hsp70–Hsp40 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

MAL3-101: A Deep Dive into its Impact on Cancer Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAL3-101 is a novel small molecule inhibitor that targets the 70-kilodalton heat shock protein (Hsp70) family of molecular chaperones.[1][2] By allosterically inhibiting the ATPase activity of Hsp70, this compound disrupts cellular proteostasis, leading to the accumulation of unfolded proteins and the induction of stress response pathways.[1][3] This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound and its profound impact on key cancer cell signaling pathways, including the Unfolded Protein Response (UPR) and autophagy. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development of Hsp70-targeted cancer therapies.

Introduction

Cancer cells exhibit a high demand for protein folding and quality control mechanisms to support their rapid proliferation and adapt to stressful microenvironments. This reliance on molecular chaperones, particularly Hsp70, presents a therapeutic vulnerability.[2][4] this compound is a pyrimidinone peptoid compound that acts as a potent and specific allosteric inhibitor of Hsp70.[1][5] It binds to a unique site on Hsp70, distinct from the ATP-binding pocket, and effectively blocks the interaction with its Hsp40 co-chaperone.[1][3] This disruption of the Hsp70 chaperone cycle leads to the accumulation of misfolded client proteins, triggering cellular stress and, in many cases, apoptosis.[1][4] This document details the molecular consequences of Hsp70 inhibition by this compound, focusing on the downstream signaling cascades that determine the fate of cancer cells.

Mechanism of Action of this compound

This compound functions by inhibiting the ATPase activity of Hsp70, a critical step in its chaperone function.[3] Specifically, it prevents the Hsp40 co-chaperone from stimulating ATP hydrolysis by Hsp70.[1][2] This allosteric inhibition effectively traps Hsp70 in a state that is unable to productively fold or refold its client proteins.[1] The accumulation of these unfolded proteins initiates a cellular stress response, primarily through the activation of the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR).[1][4]

Impact on Cancer Cell Signaling Pathways

The cellular response to this compound is multifaceted and context-dependent, with the balance between pro-survival and pro-apoptotic signals determining the ultimate outcome.

The Unfolded Protein Response (UPR) and Integrated Stress Response (ISR)

In many cancer cell lines, treatment with this compound leads to the activation of the PERK branch of the UPR.[4] The accumulation of unfolded proteins in the endoplasmic reticulum (ER) activates PERK, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[4] This phosphorylation event leads to a global shutdown of protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4).[4] ATF4 then upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor that promotes apoptosis.[4] This signaling cascade appears to be a primary mechanism of this compound-induced cell death in sensitive cancer cells, such as rhabdomyosarcoma.[1][4]

References

- 1. Unique integrated stress response sensors regulate cancer cell susceptibility when Hsp70 activity is compromised - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimyeloma Effects of the Heat Shock Protein 70 Molecular Chaperone Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

MAL3-101: Application Notes and Protocols for Cell Culture-Based Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAL3-101 is a potent, cell-permeable, allosteric inhibitor of Heat Shock Protein 70 (Hsp70).[1] It functions by disrupting the ATP-dependent chaperone cycle of Hsp70 through the inhibition of its ATPase activity, which is stimulated by the J-domain of co-chaperones like Hsp40.[1] This disruption of Hsp70 function leads to the accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately inducing apoptosis in cancer cells.[2] this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those from muscle invasive bladder cancer, Merkel cell carcinoma, and multiple myeloma, making it a valuable tool for cancer research and drug development.[1][3][4]

Mechanism of Action

This compound's primary mechanism of action involves the allosteric inhibition of Hsp70's ATPase activity. This prevents the chaperone from refolding its client proteins, leading to an accumulation of unfolded or misfolded proteins. This cellular stress activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring protein homeostasis. However, under prolonged stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic response. A key pathway activated is the PERK-ATF4-CHOP signaling cascade, which transcriptionally upregulates pro-apoptotic genes, leading to programmed cell death.[2] In some cancer cells, autophagy can be induced as a resistance mechanism to this compound treatment.[2]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Metric | Value (µM) | Treatment Duration (hours) |

| SK-BR-3 | Breast Cancer | MTS Assay | IC50 | 27 | Not Specified |

| NCI-H929 | Multiple Myeloma | MTS Assay | IC50 | 8.3 | 40 |

| UMUC3, T24, SW780, J82 | Muscle Invasive Bladder Cancer | Cell Viability Assay | N/A | 10 | 24, 48, 72 |

| WaGa | Merkel Cell Carcinoma | Trypan Blue | N/A | 17 | 72 |

| MKL-1 | Merkel Cell Carcinoma | Trypan Blue | N/A | 17 | 72 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Culture and Treatment

Materials:

-

Cancer cell line of interest (e.g., UMUC3, T24, SK-BR-3, NCI-H929)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Cell culture flasks or plates

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

-

Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

-

96-well cell culture plates

-

This compound treated cells

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Following treatment with this compound, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

Materials:

-

This compound treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Hsp70, anti-cleaved PARP, anti-cleaved Caspase-3, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Immunoprecipitation

Materials:

-

This compound treated cells

-

Non-denaturing lysis buffer

-

Primary antibody for the protein of interest

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

Protocol:

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using an elution buffer.

-

Analyze the eluted proteins by Western blotting.

Disclaimer

This document provides a general guide for the use of this compound in cell culture experiments. Researchers should optimize the protocols for their specific cell lines and experimental conditions. All procedures should be conducted in accordance with institutional safety guidelines. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

References

Application Notes and Protocols for MAL3-101 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing MAL3-101, a potent allosteric inhibitor of Heat Shock Protein 70 (Hsp70), in various in vitro assays. This compound inhibits Hsp70 ATPase activity by blocking its interaction with the Hsp40 co-chaperone.[1][2] This disruption of the chaperone cycle leads to the accumulation of unfolded proteins, triggering cellular stress responses and ultimately apoptosis in cancer cells.[3][4] These protocols are designed to assist in the investigation of this compound's effects on cancer cell lines.

Data Presentation

The following tables summarize the quantitative data for this compound's effects in various cancer cell lines.

Table 1: IC50 and Effective Concentrations of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |

| SK-BR-3 | Breast Cancer | MTS Assay | 27 µM (IC50) | 96 hours | [5] |

| NCI-H929 | Multiple Myeloma | MTS Assay | 8.3 µM (IC50) | 40 hours | [3] |

| UMUC3 | Muscle Invasive Bladder Cancer | Cell Viability Assay | 10 µM | 24, 48, 72 hours | [1] |

| T24 | Muscle Invasive Bladder Cancer | Cell Viability Assay | 10 µM | 24, 48, 72 hours | [1] |

| SW780 | Muscle Invasive Bladder Cancer | Cell Viability Assay | 10 µM | 24, 48, 72 hours | [1] |

| J82 | Muscle Invasive Bladder Cancer | Cell Viability Assay | 10 µM | 24, 48, 72 hours | [1] |

| Various MCC | Merkel Cell Carcinoma | Trypan Blue Exclusion | 17 µM | 72 hours | [6][7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro characterization.

Caption: this compound Signaling Pathway Leading to Apoptosis.

Caption: General Experimental Workflow for In Vitro this compound Assays.

Experimental Protocols

Cell Viability Assay: MTS Protocol